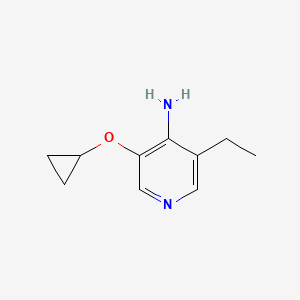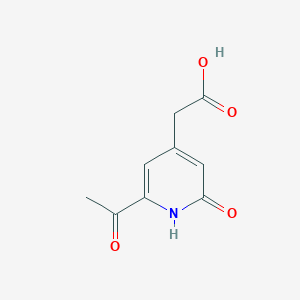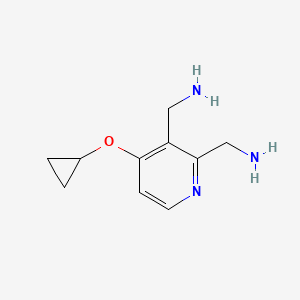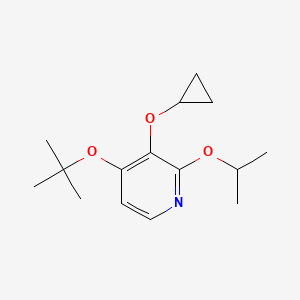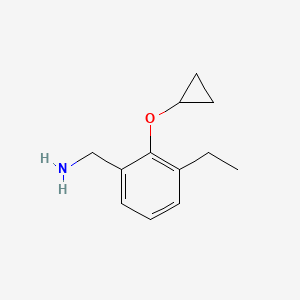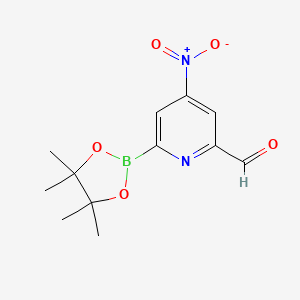
6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and an N-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common approach is the Mannich reaction, which introduces the aminomethyl group into the pyridine ring. The cyclopropoxy group can be introduced via cyclopropanation reactions using diazo compounds or ylides . The N-methyl group is usually introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, such as vanadium salts, to enhance the aminomethylation process . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. The N-methyl group can influence the compound’s overall conformation and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-(aminomethyl)picolinate: Similar structure but lacks the cyclopropoxy group.
Aminomethyl derivatives of 2,6-dihydroxynaphthalene: Contains aminomethyl groups but different core structure.
Uniqueness
6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
6-(aminomethyl)-3-cyclopropyloxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C10H15N3O/c1-12-10-9(14-8-3-4-8)5-2-7(6-11)13-10/h2,5,8H,3-4,6,11H2,1H3,(H,12,13) |
Clé InChI |
MRMWYXZXZUDPGG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=N1)CN)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
